

# ATTO 425 azide chemical structure and properties

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## Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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An In-depth Technical Guide to **ATTO 425 Azide** for Researchers and Drug Development Professionals

## Introduction

ATTO 425 is a fluorescent label belonging to the coumarin dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, significant photostability, and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3][5] The azide derivative, **ATTO 425 azide**, is specifically designed for bioorthogonal labeling reactions, most notably "click chemistry," enabling the precise and efficient attachment of the fluorescent dye to biomolecules such as DNA, RNA, and proteins.[2][6]

## Chemical Structure and Physicochemical Properties

**ATTO 425 azide** is the azide derivative of the ATTO 425 dye.[7][8] Its molecular formula is C<sub>30</sub>H<sub>43</sub>N<sub>5</sub>O<sub>8</sub>. [7] The dye's structure and properties make it a robust tool for various bioanalytical applications.[1][9]

## Quantitative Data Summary

The key physicochemical and spectroscopic properties of **ATTO 425 azide** are summarized in the table below. The optical data are typically measured for the carboxy derivative in an aqueous solution like PBS (pH 7.4).[2][6]

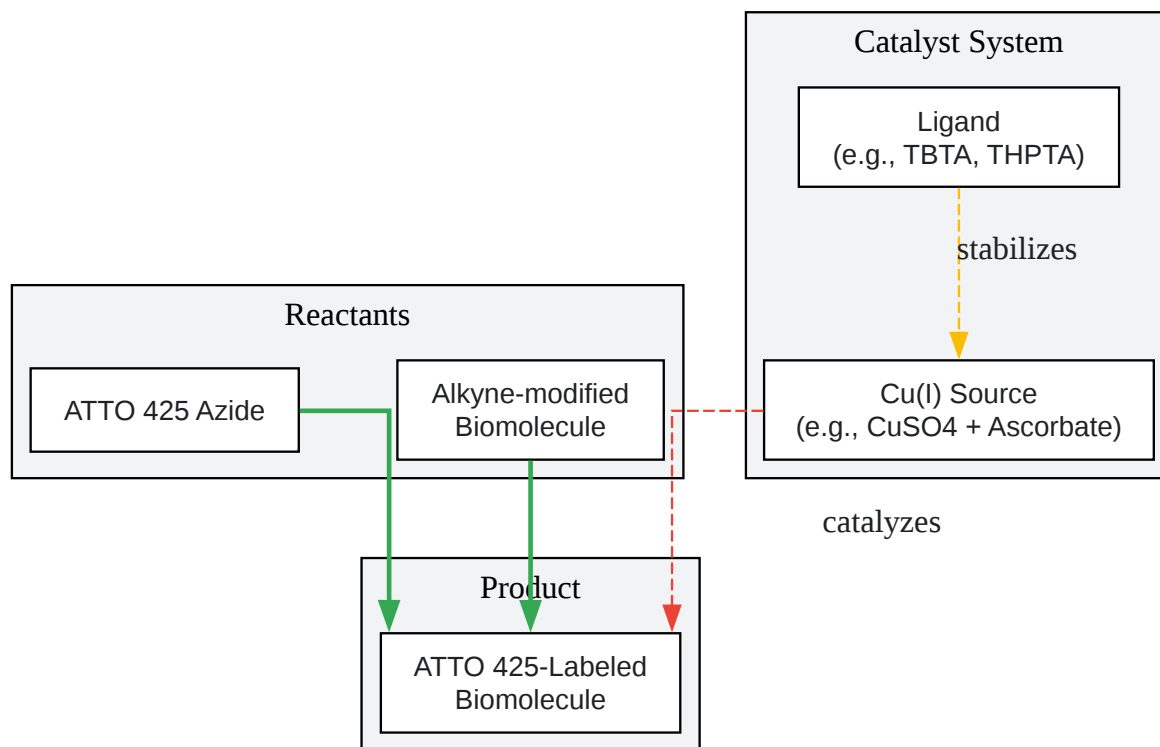
Property	Value	Reference
Molecular Weight (MW)	601.69 g/mol ; ~602 g/mol	[2][7]
Excitation Maximum ( $\lambda_{\text{abs}}$ )	439 nm	[1][2][7][8]
Emission Maximum ( $\lambda_{\text{fl}}$ )	485 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2]
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	[1][2]
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	3.6 ns	[1][2]
Correction Factor (CF260)	0.19	[1][2]
Correction Factor (CF280)	0.17	[1][2]

## Core Application: Click Chemistry

**ATTO 425 azide** is a reagent primarily used in click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[2][10] The azide group on the dye allows it to react with alkyne-functionalized molecules to form a stable triazole linkage. This specificity is crucial in complex biological environments where side reactions with other functional groups like amines and sulfhydryls need to be avoided.[11]

**ATTO 425 azide** can participate in two main types of click chemistry reactions:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is the most common form of click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for biomolecule labeling.[7][8][10][12]
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry variant. It involves the reaction of the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for labeling living cells.[7][8]



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Diagram 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

## Experimental Protocols

The following is a generalized protocol for labeling an alkyne-modified oligonucleotide with **ATTO 425 azide** using CuAAC. This protocol can be adapted for other biomolecules, but optimization may be required.

## Materials and Reagents

- **ATTO 425 azide**
- Alkyne-modified oligonucleotide
- Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]
- Copper(II) sulfate (CuSO<sub>4</sub>)

- Sodium Ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[12]
- Buffers (e.g., phosphate buffer, sodium acetate)
- Ethanol for precipitation

## Stock Solution Preparation[11][12]

- **ATTO 425 Azide** (Solution A): Dissolve 1.0 mg of **ATTO 425 azide** in an appropriate volume of DMSO or a 1:1 DMSO/t-BuOH solution to achieve a high concentration (e.g., 10-50 mM). [11] Prepare this solution immediately before use.[6]
- Alkyne-Oligonucleotide (Solution B): Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of approximately 2 mM.[11]
- Copper Catalyst (Solution C): Prepare a 100 mM solution of CuSO<sub>4</sub> in water.[12]
- Ligand (Solution D): Prepare a 100-200 mM solution of the chosen ligand (e.g., THPTA) in water or a 0.1 M solution of TBTA in a 3:1 DMSO/t-BuOH mixture.[11][12]
- Reducing Agent (Solution E): Prepare a fresh 100 mM solution of sodium ascorbate in water. This solution must be made immediately before use as it is prone to oxidation.[12]

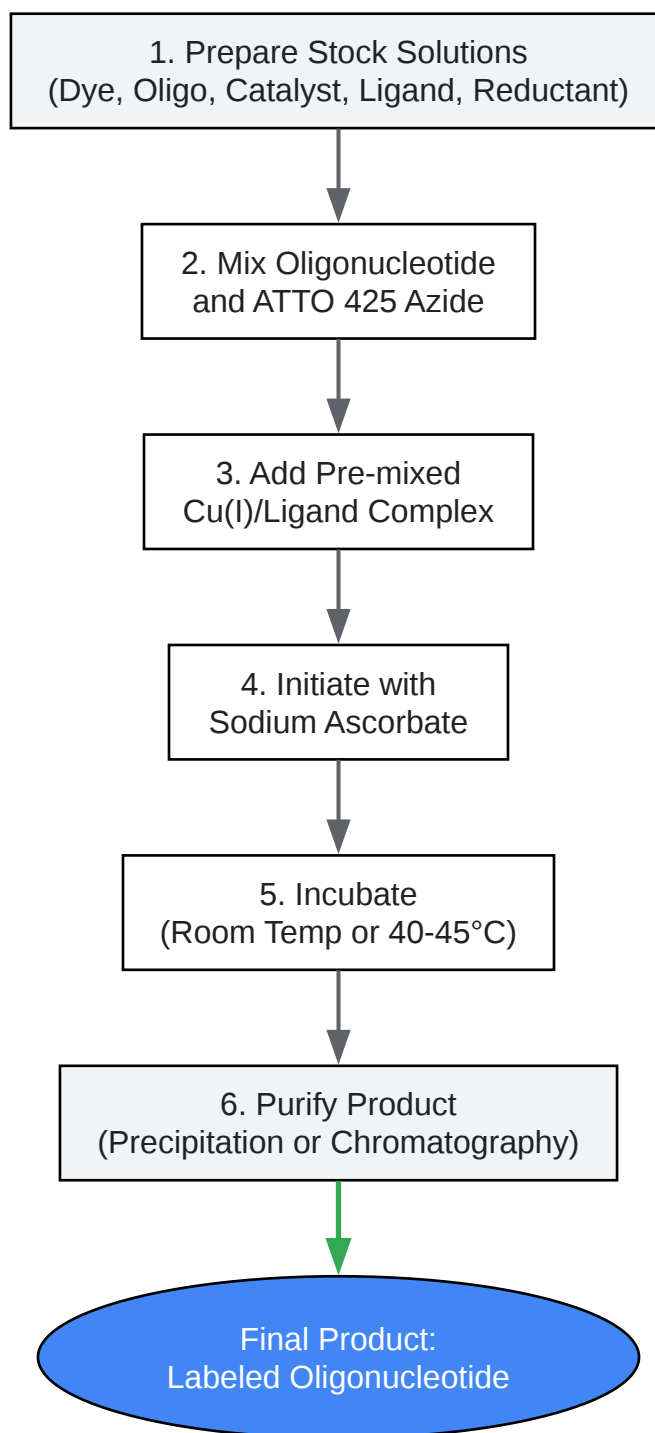
## Labeling Protocol[11][12]

- In a microcentrifuge tube, combine the alkyne-oligonucleotide solution with a 5- to 10-fold molar excess of the **ATTO 425 azide** stock solution.[11]
- In a separate tube, pre-mix the CuSO<sub>4</sub> solution and the ligand solution. For THPTA, a 1:2 ratio of Cu:Ligand is common.[12]
- Add the copper/ligand complex to the oligonucleotide/dye mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reactants should be as high as possible for maximum efficiency.[11]

- Incubate the reaction mixture. The reaction can proceed at room temperature for 1-4 hours or can be accelerated by incubating at a higher temperature (e.g., 40-45°C) for about 30 minutes.[\[11\]](#) Protect the reaction from light.

## Purification of the Labeled Oligonucleotide[\[11\]](#)[\[13\]](#)

- After the reaction is complete, the labeled oligonucleotide can be purified from excess dye and reaction components.
- Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold ethanol.[\[11\]](#) Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and air dry.
- Gel Filtration: Alternatively, use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled oligonucleotide (which elutes first) from the smaller, unreacted dye molecules.[\[13\]](#)
- HPLC: For the highest purity, reverse-phase HPLC can be used for separation.



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Diagram 2: General Experimental Workflow for Oligonucleotide Labeling.

## Storage and Handling

- Storage: The lyophilized **ATTO 425 azide** solid should be stored at -20°C, protected from light and moisture.[2][6] When stored correctly, the product is stable for at least three years. [6]
- Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[6] Stock solutions in anhydrous DMF or DMSO should be prepared fresh before use, as their stability can be limited.[6] Always protect dye solutions from light to prevent photobleaching.

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